DL-Leucine-d10

Overview

Description

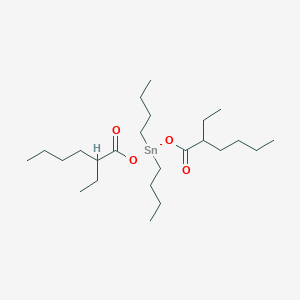

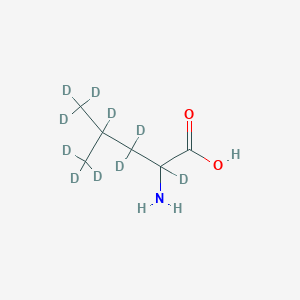

DL-Leucine-d10 is a deuterated form of the amino acid leucine, where ten hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in scientific research, particularly in studies involving metabolic pathways and protein synthesis. The molecular formula of this compound is C6H3D10NO2, and it has a molecular weight of 141.23 g/mol .

Mechanism of Action

Target of Action

DL-Leucine-d10, a deuterium-labeled form of DL-Leucine, primarily targets the metabolic pathways of branched-chain amino acids (BCAAs) such as leucine . The primary targets are the enzymes involved in the catabolism of leucine .

Mode of Action

This compound interacts with its targets, the enzymes involved in leucine catabolism, by serving as a substrate. The enzymes catalyze the conversion of this compound into various metabolites through a series of biochemical reactions

Biochemical Pathways

This compound is involved in the catabolic pathways of BCAAs. These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

It is known that this compound, like its non-deuterated form, can be efficiently assimilated when bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation .

Result of Action

It is known that the catabolism of leucine, and by extension this compound, can support bacterial growth by providing an alternative carbon and nitrogen source .

Action Environment

Environmental factors, such as the macronutrient composition of the diet, can influence the action, efficacy, and stability of this compound . For instance, the presence of other carbon sources in the environment can affect the utilization of this compound by bacteria .

Biochemical Analysis

Cellular Effects

A related compound, acetyl-DL-leucine, has been shown to improve motor function in patients with cerebellar ataxia .

Molecular Mechanism

It is known that leucine and its derivatives can influence cellular processes such as mTOR signaling .

Dosage Effects in Animal Models

While specific studies on DL-Leucine-d10 in animal models are lacking, acetyl-DL-leucine has been shown to have beneficial effects in a mouse model of Sandhoff disease, a neurodegenerative disorder .

Metabolic Pathways

This compound is expected to be involved in the same metabolic pathways as leucine. Leucine is known to be metabolized through multiple reactions, generating acetoacetate and acetyl-CoA as final products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Leucine-d10 involves the incorporation of deuterium into the leucine molecule. One common method is the hydrogen-deuterium exchange reaction, where leucine is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium. Another method involves the use of deuterated reagents in the synthesis of leucine from its precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the leucine molecule. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: DL-Leucine-d10 can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to produce keto acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The amino group in this compound can participate in substitution reactions to form derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions

Major Products:

Oxidation: Keto acids.

Reduction: Alcohols.

Substitution: Various leucine derivatives

Scientific Research Applications

DL-Leucine-d10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways of leucine metabolism.

Biology: Employed in protein synthesis studies to track the incorporation of leucine into proteins.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of leucine.

Industry: Applied in the production of deuterated compounds for various industrial applications .

Comparison with Similar Compounds

L-Leucine: The natural form of leucine, an essential amino acid.

L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.

L-Valine: A branched-chain amino acid that shares metabolic pathways with leucine and isoleucine.

Uniqueness of DL-Leucine-d10: this compound is unique due to its isotopic labeling with deuterium, which makes it an invaluable tool in research. The presence of deuterium allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name |

2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-SHJFKSRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584036 | |

| Record name | Deuterated leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29909-01-1 | |

| Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterated leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.